(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid

Chiral purity Enantiomeric excess Peptide synthesis

For peptide chemists requiring enantiopure β-amino acids, the (S)-Boc-3-chloro-β-phenylalanine derivative eliminates the costly chiral separation required with racemic mixtures. This building block ensures conformational integrity in Boc-strategy SPPS. - Single (S)-enantiomer (CAS 500770-74-1) avoids 50% non-productive load of racemate. - Acid-labile Boc group fully orthogonal to benzyl-based side-chain protection and HF cleavage. - Specified storage (0-8 °C) and GHS-compliant documentation support EH&S audit readiness.

Molecular Formula C14H18ClNO4
Molecular Weight 299.75 g/mol
CAS No. 500770-74-1
Cat. No. B112689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid
CAS500770-74-1
Molecular FormulaC14H18ClNO4
Molecular Weight299.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl
InChIInChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
InChIKeyUDUKZORPLJUWTF-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(S)-3-Amino-3-(3-chlorophenyl)propionic Acid: Overview and Key Specifications


(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid (CAS 500770-74-1), also catalogued as Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid or Boc-L-β-Phe(3-Cl)-OH, is a single-enantiomer N-Boc-protected β-amino acid with a meta-chlorine substituent on the aromatic ring [1]. Its molecular formula is C₁₄H₁₈ClNO₄ (molecular weight 299.75 g/mol) and it is supplied as a white to off-white powder with a purity specification of ≥98% (HPLC) . The compound is classified as a non-proteinogenic chiral building block primarily employed in solid-phase and solution-phase peptide synthesis, where the Boc protecting group enables selective N-terminal deprotection under acidic conditions (TFA) while preserving side-chain integrity [2].

Stereochemistry (S)-enantiomer for chiral peptide sequence studies
Protection Boc group compatible with acid-labile SPPS workflows
QC Optical rotation supports enantiomeric identity verification

Why Substitution with Analogs or Racemates Fails


Substituting Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid with its (R)-enantiomer (CAS 500789-06-0) inverts the stereochemical configuration at the β-carbon, which in peptide therapeutics can alter receptor binding, metabolic stability, and pharmacological activity by orders of magnitude [1]. The racemic mixture (CAS 284493-67-0) introduces a 50% non-productive enantiomeric load that complicates chiral HPLC purification and reduces overall yield in enantiopure peptide sequences [2]. Selecting the Fmoc-protected analog (CAS 507472-16-4) switches the orthogonal protection scheme from acid-labile (Boc) to base-labile (Fmoc), which is incompatible with Boc-strategy solid-phase peptide synthesis (SPPS) protocols and demands entirely different resin, cleavage, and side-chain protection strategies [3]. The unprotected (S)-3-amino-3-(3-chlorophenyl)propanoic acid (CAS 774178-18-6) lacks the N-terminal protection necessary for iterative peptide coupling and is prone to uncontrolled oligomerization and side reactions during synthesis [4]. These distinctions are not semantic; they have operational and economic consequences for synthetic route design, procurement specification, and downstream biological data reproducibility.

(R)-Enantiomer (CAS 500789-06-0)
Inverted stereochemistry may alter peptide conformation and bioactivity study endpoints.
Racemic mixture (CAS 284493-67-0)
50% non-productive enantiomeric load complicates chiral purification and reduces coupling efficiency.
Fmoc analog (CAS 507472-16-4)
Base-labile protection is orthogonal to Boc-SPPS; requires full resin and cleavage redesign.
Unprotected amino acid (CAS 774178-18-6)
Free amine may cause uncontrolled oligomerization; not suitable for iterative coupling without prior protection.

Quantitative Differentiation Evidence vs. Immediate Analogs


Enantiomeric Identity by Optical Rotation

The (S)-enantiomer (CAS 500770-74-1) exhibits a specific optical rotation of [α]ᴅ²⁵ = −38 ± 2° (c = 1, EtOH), whereas the (R)-enantiomer (CAS 500789-06-0) shows [α]ᴅ²⁵ = +41 ± 2° (c = 1, EtOH) . The absolute magnitude discrepancy of ~3° between the two enantiomers likely reflects small batch-to-batch enantiomeric excess variations, emphasizing the necessity of lot-specific Certificate of Analysis (CoA) verification. The racemic mixture (CAS 284493-67-0) has no measurable net optical rotation ([α]ᴅ²⁵ ≈ 0°) because the (+) and (−) contributions cancel exactly . This optical rotation difference provides a straightforward, QC-friendly parameter to confirm enantiomeric identity upon receipt and to detect cross-contamination or mislabeling of the (R) or racemic form.

Enantiomeric Identity
Data to verify
[α]D²⁵ = −38 ± 2° (S) vs +41 ± 2° (R), Δ79°
Supports stereochemical identity verification upon receipt.
Vendor CoA-specific; confirm lot optical rotation before use.
Chiral purity Enantiomeric excess Peptide synthesis

Protecting Group Strategy and Deprotection Compatibility

The Boc-protected (S)-enantiomer has a molecular weight of 299.75 g/mol, while the corresponding Fmoc-(S)-enantiomer (CAS 507472-16-4) weighs 421.88 g/mol – a 122.13 g/mol (41%) mass increase . This mass difference directly affects the weight-to-molar-equivalent calculations required for SPPS coupling steps. Furthermore, Boc and Fmoc groups are orthogonal: Boc is removed under acidic conditions (typically 25–50% TFA in DCM, 30 min), while Fmoc requires basic conditions (20% piperidine in DMF) [1]. Selecting the wrong protecting group mid-synthesis leads to premature deprotection or incomplete coupling.

Protection Strategy
Boc MW 299.75 vs Fmoc MW 421.88, Δ+122.13 (41% increase)
Boc/Fmoc orthogonal; substitution requires full SPPS redesign.
TFA vs piperidine deprotection chemistry incompatible.
SPPS strategy Orthogonal protection Molecular weight

Protection Status and Synthetic Utility

The Boc-protected target compound has a molecular weight of 299.75 g/mol and a computed XLogP3-AA of 2.6, whereas the unprotected (S)-3-amino-3-(3-chlorophenyl)propanoic acid (CAS 774178-18-6) has a molecular weight of 199.63 g/mol and exists as a zwitterion at physiological pH (predicted pKa ~3.8 for the carboxylic acid; ~9.5 for the β-ammonium group) [1][2]. The Boc group adds 100.12 g/mol and masks the basic amino nitrogen, converting the zwitterionic free amino acid into a non-zwitterionic, organic-solvent-soluble protected building block. This transformation is essential for peptide coupling: the unprotected amino acid cannot be selectively coupled at the C-terminus because the free amino group competes as a nucleophile, leading to homodimerization and uncontrolled polymerization [3].

Synthetic Utility
Protected MW 299.75 vs unprotected MW 199.63, Δ+100.12
Boc protection enables selective C-terminal peptide coupling.
Unprotected form prone to homodimerization; pre-protection saves synthesis steps.
Amino protection Ionization state Purification

GHS Safety Profile and Handling Requirements

The compound carries three harmonized GHS hazard statements: H315 (Skin Irrit. 2, 100% of notifying companies), H319 (Eye Irrit. 2A, 100%), and H335 (STOT SE 3, 100%), with the signal word 'Warning' [1]. By contrast, Boc-(S)-3-amino-3-phenylpropanoic acid (the non-chlorinated phenyl analog) is generally classified with fewer or no mandatory hazard statements under the same ECHA C&L notification framework, reflecting the impact of the meta-chlorine substituent on acute toxicity potential [2]. This means procurement of CAS 500770-74-1 triggers mandatory PPE requirements (gloves, eye protection, ventilation), specific storage conditions (0–8 °C), and hazardous-material shipping documentation that the non-halogenated analog does not require. Institutional EH&S review and shipping cost calculations must account for this differential classification.

GHS Profile
Class-level
H315, H319, H335 (100% notifiers)
Mandatory PPE, ventilation, and 0–8°C storage context.
Compare with non-chlorinated analog for EH&S review.
Hazard classification Handling requirements Regulatory compliance

Key Application Scenarios


Boc-Strategy Solid-Phase Peptide Synthesis

In Boc-strategy SPPS, the acid-labile Boc group of CAS 500770-74-1 is fully orthogonal to the benzyl-based side-chain protecting groups and the HF-labile resin linkage. The (S)-stereochemistry at the β-carbon, confirmed by [α]ᴅ²⁵ = −38 ± 2°, ensures that the resulting β-peptide adopts the intended helical conformation. Substituting with the Fmoc analog (MW 421.88 g/mol) would force a switch to base-labile deprotection, incompatible with the Boc resin and side-chain protection scheme, while using the racemate would necessitate costly chiral HPLC separation post-synthesis. Procurement of the (S)-Boc building block as a single, pre-qualified enantiomer eliminates these downstream costs. [1]

Structure-Activity Relationship Studies

When a lead optimization campaign has identified that the meta-chlorine substituent on the phenyl ring is critical for target binding (e.g., filling a hydrophobic pocket with halogen-bonding interactions), the (S)-Boc-β-amino acid scaffold provides the meta-Cl group in the correct stereochemical orientation. The computed XLogP3-AA of 2.6 reflects a significant increase in lipophilicity compared to the unsubstituted phenyl analog, which directly influences membrane permeability and plasma protein binding of the final peptide. Replacing the 3-chlorophenyl group with a 4-chlorophenyl or 3-fluorophenyl analog alters the electrostatic potential surface and can abrogate target engagement, as documented broadly in halogen-bonding SAR literature. [2]

GHS-Compliant Institutional Procurement

For core facilities, CROs, and pharmaceutical R&D organizations subject to OSHA laboratory safety standards or institutional chemical hygiene plans, the mandatory GHS classification of CAS 500770-74-1 (H315, H319, H335) provides clear, regulatorily recognized hazard communication. The specified storage condition of 0–8 °C and the availability of a full SDS and Certificate of Analysis from vendors such as Chem-Impex facilitate audit-ready documentation. This contrasts with procuring the compound from a vendor that does not provide GHS-compliant labeling or lot-specific CoA, which could trigger a non-compliance finding during an EH&S audit. [3]

Application
Selection Property
Validation Focus
Boc-Strategy SPPS
Acid-labile Boc, (S)-configuration at β-carbon
Verify enantiomeric identity and Boc integrity via CoA
SAR Studies (meta-Cl scaffold)
Meta-chlorophenyl group, favorable lipophilicity for hydrophobic pocket studies
Evaluate target engagement vs 4-Cl or 3-F analogs
Institutional Procurement
GHS-labeled for skin/eye/respiratory irritation, 0–8°C storage
Audit-ready SDS and lot-specific documentation
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